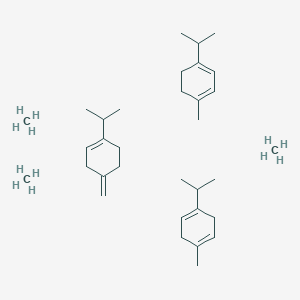
methane;4-methylidene-1-propan-2-ylcyclohexene;1-methyl-4-propan-2-ylcyclohexa-1,3-diene;1-methyl-4-propan-2-ylcyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methane;4-methylidene-1-propan-2-ylcyclohexene;1-methyl-4-propan-2-ylcyclohexa-1,3-diene;1-methyl-4-propan-2-ylcyclohexa-1,4-diene” is a complex organic molecule with multiple functional groups. It is a monoterpene, which is a type of hydrocarbon commonly found in essential oils and other natural products . The compound is known for its unique structure, which includes a cyclohexene ring with various substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the cyclization of linear precursors. One common method is the acid-catalyzed cyclization of isoprene units. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using high temperatures and catalysts. The resulting mixture is then purified to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogens like chlorine or bromine can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction typically produces simpler hydrocarbons .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context in which the compound is used. For example, its antimicrobial activity may involve the disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-propan-2-ylcyclohexene
- 1-methyl-4-propan-2-ylcyclohexa-1,3-diene
- 1-methyl-4-propan-2-ylcyclohexa-1,4-diene
Uniqueness
This compound is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
8013-00-1 |
|---|---|
Molecular Formula |
C33H60 |
Molecular Weight |
456.8 g/mol |
IUPAC Name |
methane;4-methylidene-1-propan-2-ylcyclohexene;1-methyl-4-propan-2-ylcyclohexa-1,3-diene;1-methyl-4-propan-2-ylcyclohexa-1,4-diene |
InChI |
InChI=1S/3C10H16.3CH4/c3*1-8(2)10-6-4-9(3)5-7-10;;;/h4,7-8H,5-6H2,1-3H3;4,6,8H,5,7H2,1-3H3;6,8H,3-5,7H2,1-2H3;3*1H4 |
InChI Key |
GJKOIJLRHDVXJX-UHFFFAOYSA-N |
SMILES |
C.C.C.CC1=CC=C(CC1)C(C)C.CC1=CCC(=CC1)C(C)C.CC(C)C1=CCC(=C)CC1 |
Canonical SMILES |
C.C.C.CC1=CC=C(CC1)C(C)C.CC1=CCC(=CC1)C(C)C.CC(C)C1=CCC(=C)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















